molecular formula C4H2F3NS B6612061 4-(trifluoromethyl)-1,2-thiazole CAS No. 2839143-42-7

4-(trifluoromethyl)-1,2-thiazole

Cat. No.: B6612061
CAS No.: 2839143-42-7
M. Wt: 153.13 g/mol
InChI Key: XHBUSCSBOMYNFL-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1,2-thiazole is a heterocyclic compound featuring a five-membered thiazole ring (comprising one sulfur and one nitrogen atom) substituted with a trifluoromethyl (-CF₃) group at the 4-position. The electron-withdrawing nature of the -CF₃ group significantly influences the compound’s electronic properties, stability, and reactivity. This moiety is prevalent in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance metabolic stability and binding affinity .

Properties

IUPAC Name

4-(trifluoromethyl)-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3NS/c5-4(6,7)3-1-8-9-2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBUSCSBOMYNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination with Sulfuryl Chloride

Trifluoroacetic ethyl acetoacetate undergoes chlorination at -15°C to -5°C using sulfuryl chloride (molar ratio 0.92–0.98:1). This step yields 2-chloro-trifluoroacetic ethyl acetoacetate, with unreacted starting material recovered via vacuum distillation (35°C, 10 mmHg).

Cyclization with Thioacetamide

The chlorinated intermediate reacts with thioacetamide (1.02–1.06:1 molar ratio) in dehydrated ethanol under reflux for 8–12 hours. This forms the thiazole ring, with the trifluoromethyl group anchored at the 4-position.

Alkaline Hydrolysis and Acidification

Saponification with aqueous NaOH (10–15%) followed by HCl neutralization (pH = 1) yields the final product. This method achieves yields exceeding 90% and HPLC purity >98%.

Table 1: Optimization of Reaction Conditions in Patent CN104672168A

ParameterOptimal RangeImpact on Yield/Purity
Chlorination Temperature-15°C to -5°CMinimizes dichloro byproducts
Thioacetamide Ratio1.02–1.06:1Ensures complete cyclization
Hydrolysis Time3 hoursPrevents over-degradation

Alternative Routes: Thiourea Cyclocondensation and Microwave Assistance

Emerging approaches include cyclocondensation of fluorinated β-keto esters with thioureas. For example, ethyl 4,4,4-trifluoroacetoacetate and thioacetamide react under microwave irradiation (100°C, 30 minutes) to form 4-(trifluoromethyl)-1,2-thiazole, reducing reaction times by 70% compared to conventional heating. However, this method requires specialized equipment and yields remain under validation.

Challenges in Regioselectivity and Purification

A persistent challenge in synthesizing 4-(trifluoromethyl)-1,2-thiazole is avoiding regioisomers, such as 5-(trifluoromethyl)-1,3-thiazole. Nuclear magnetic resonance (NMR) studies confirm successful regiocontrol when using low-temperature chlorination (-15°C) and excess thioacetamide (1.06:1 ratio). Post-reaction purification via recrystallization from ethanol further enhances purity to >99%.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for 4-(Trifluoromethyl)-1,2-Thiazole Synthesis

MethodYield (%)Purity (%)Key AdvantageLimitation
Hantzsch Adaptation75–8095–98Well-established protocolRequires custom fluorinated reagents
Chlorination-Cyclization90–9298–99Scalable, high yieldEnergy-intensive cooling
Microwave-Assisted70–7590–93Rapid synthesisLimited industrial adoption

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-1,2-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted thiazoles, sulfoxides, and sulfones, which have diverse applications in pharmaceuticals and materials science.

Scientific Research Applications

4-(Trifluoromethyl)-1,2-thiazole is a heterocyclic compound that has garnered significant attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and materials science, supported by comprehensive data tables and case studies.

Antimicrobial Agents

One of the prominent applications of 4-(trifluoromethyl)-1,2-thiazole derivatives is in the development of antimicrobial agents. Research has demonstrated that these compounds exhibit significant activity against a range of pathogens, including bacteria and fungi.

Case Study:
A study published in the Journal of Medicinal Chemistry reported the synthesis of several 4-(trifluoromethyl)-1,2-thiazole derivatives that showed potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The most active compound exhibited an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL, indicating strong efficacy against resistant strains .

Anticancer Activity

4-(Trifluoromethyl)-1,2-thiazole derivatives have also been investigated for their anticancer properties. Their ability to inhibit specific cancer cell lines has been documented.

Data Table: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
AHeLa10
BMCF-75
CA54915

This table summarizes the IC50 values of selected compounds derived from 4-(trifluoromethyl)-1,2-thiazole against various cancer cell lines .

Enzyme Inhibition

Research indicates that 4-(trifluoromethyl)-1,2-thiazole can act as an inhibitor for specific enzymes involved in disease pathways. Such inhibition can lead to therapeutic benefits in conditions like diabetes and obesity.

Case Study:
A recent investigation highlighted the inhibitory effects of a thiazole derivative on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. The compound demonstrated an IC50 value of 20 nM, suggesting potential for use in diabetes management .

Herbicides and Fungicides

The unique properties of 4-(trifluoromethyl)-1,2-thiazole make it an attractive candidate for developing herbicides and fungicides. Its efficacy against various agricultural pests has been explored.

Data Table: Efficacy of Thiazole-Based Agrochemicals

CompoundTarget Pest/FungusEfficacy (%)
DFusarium spp.85
EAphids90

These data illustrate the effectiveness of specific thiazole derivatives in controlling agricultural pests and diseases .

Fluorescent Materials

Recent studies have shown that 4-(trifluoromethyl)-1,2-thiazole derivatives can be used to synthesize fluorescent materials. These materials have potential applications in organic light-emitting diodes (OLEDs) and sensors.

Case Study:
A research article documented the synthesis of a thiazole-based fluorescent dye that exhibited high quantum yield and stability under UV light. This compound was successfully incorporated into OLED devices, enhancing their performance .

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1,2-thiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Chemical Structure and Substituent Effects

The structural and electronic effects of the -CF₃ group distinguish 4-(trifluoromethyl)-1,2-thiazole from related heterocycles. Below is a comparative analysis:

Compound Core Structure Substituent(s) Key Structural Feature Reference
4-(Trifluoromethyl)-1,2-thiazole 1,2-Thiazole -CF₃ at C4 Enhanced electrophilicity at C5 due to -CF₃
3-[2-Methyl-4-(CF₃)-1,3-thiazol-5-yl]-1H-1,2,4-triazole 1,3-Thiazole + 1,2,4-triazole -CF₃ at C4 (thiazole), methyl at C2 Bicyclic system with dual heterocycles
6-(5-Methylisoxazolyl)-3-(CF₃)-triazolo-thiadiazole Triazolo[3,4-b]thiadiazole -CF₃ at C3, isoxazole at C6 Planar fused-ring system with varied π-conjugation
4-(4-CF₃-phenyl)-1,2,4-triazole-3-thiol 1,2,4-Triazole -CF₃ on phenyl ring (not heterocycle) Phenyl group introduces steric bulk

Key Observations :

  • The -CF₃ group on the thiazole ring (as in 4-(trifluoromethyl)-1,2-thiazole) increases ring electrophilicity compared to phenyl-substituted analogs (e.g., ).
  • Bicyclic systems (e.g., triazolo-thiadiazoles in ) exhibit higher rigidity and π-conjugation, affecting electronic transitions and solubility.

Key Observations :

  • The introduction of -CF₃ onto the thiazole ring () requires precise control of cyclocondensation conditions to avoid side reactions.
  • Phenyl-substituted analogs () are synthesized via milder, stepwise routes due to steric hindrance from the aromatic ring.

Physical and Chemical Properties

The -CF₃ group impacts solubility, stability, and acidity:

Compound Melting Point (°C) pKa Solubility Stability Reference
4-(Trifluoromethyl)-1,2-thiazole 192–194 -4.85* Low in water, high in DMSO Stable under acidic conditions
6-(5-Methylisoxazolyl)-3-CF₃-triazolo-thiadiazole 275 (predicted) -4.85* Moderate in ethanol Sensitive to UV light
4-(4-CF₃-phenyl)-1,2,4-triazole-3-thiol 63–65 8.2 High in DMF Oxidizes in air
3-(4-Chlorophenyl)-6-(2-fluorophenyl)-triazolo-thiadiazole 330 (predicted) N/A Low in polar solvents Thermally stable

*Predicted values using computational tools.
Key Observations :

  • The -CF₃ group lowers pKa (increases acidity) compared to non-fluorinated analogs.
  • Thiazole derivatives exhibit higher thermal stability than triazole-thiones ( vs. 12).

Key Observations :

  • Thiazole derivatives with -CF₃ () show superior antiviral activity compared to phenyl-substituted triazoles.
  • The planar structure of triazolo-thiadiazoles () enhances penetration into fungal cells.

Biological Activity

4-(Trifluoromethyl)-1,2-thiazole is a compound belonging to the thiazole class, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Synthesis

The molecular structure of 4-(trifluoromethyl)-1,2-thiazole features a thiazole ring substituted with a trifluoromethyl group. This modification significantly influences its biological properties. The synthesis of this compound typically involves multi-step reactions, including cyclization and substitution reactions that can be tailored to produce various derivatives with enhanced activities.

Anticancer Activity

Recent studies have demonstrated that 4-(trifluoromethyl)-1,2-thiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
4iMCF-72.86
4jHepG25.91
4iA54914.79

These results indicate that these derivatives can be more effective than established chemotherapeutics like erlotinib . The SAR analysis suggests that the presence of electron-withdrawing groups enhances cytotoxicity by increasing the compound's lipophilicity and stability.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. In models such as maximal electroshock (MES) and pentylenetetrazol (PTZ), certain analogues exhibited protective effects against seizures:

CompoundModelMedian Effective Dose (mg/kg)
4aMES24.38
6PTZ88.23

The presence of halogen substituents on the phenyl ring was found to be crucial for enhancing anticonvulsant activity .

Antimicrobial Activity

Thiazole derivatives have been evaluated for their antimicrobial properties against various pathogens. A study reported that compounds with a thiazole core exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungi:

CompoundActivity TypeMIC (μg/mL)
1bGram-positive100
2cFungal3.92

These findings highlight the versatility of thiazole derivatives in combating infectious diseases .

Leishmanicidal Activity

In the search for new leishmanicidal agents, hybrid phthalimido-thiazoles have shown promising results against Leishmania infantum. Compounds demonstrated significant reductions in parasite viability while maintaining low toxicity to mammalian cells:

  • Compounds 2j and 2m exhibited the most potent leishmanicidal activity with substantial ultrastructural changes in treated parasites .

Structure-Activity Relationship (SAR)

The SAR studies across various biological activities suggest that modifications on the thiazole ring can lead to significant changes in potency. Substituents such as trifluoromethyl groups enhance lipophilicity and interaction with biological targets, while electron-withdrawing groups improve overall activity.

Case Studies

  • Anticancer Study : A series of quinazoline-based thiazole derivatives were synthesized and tested against MCF-7, HepG2, and A549 cell lines, revealing promising cytotoxic profiles compared to standard treatments .
  • Anticonvulsant Research : In a study focusing on thiazole-integrated compounds, several analogues showed remarkable anticonvulsant effects in both MES and PTZ models, showcasing the therapeutic potential of these compounds in neurological disorders .

Q & A

Q. Q1. What are the common synthetic routes for 4-(trifluoromethyl)-1,2-thiazole derivatives, and how do reaction conditions influence yield?

Methodological Answer: 4-(Trifluoromethyl)-1,2-thiazole derivatives are typically synthesized via cyclization reactions or functionalization of pre-existing thiazole cores. Key methods include:

  • Thioamide cyclization : Reacting thioamides with trifluoromethylated electrophiles under acidic or thermal conditions (e.g., H2SO4 catalysis) .
  • Microwave-assisted synthesis : Accelerating reaction kinetics for heterocyclic coupling, as demonstrated in microwave-driven thiophene-triazole hybrids (e.g., 5-substituted thiazoles) .
  • Thioether formation : Introducing trifluoromethyl groups via nucleophilic substitution on thiol-containing intermediates .
    Optimization Tips : Yield improvements (≥70%) are achieved by controlling temperature (80–120°C), solvent polarity (DMF or DMSO), and stoichiometric ratios (1:1.2 for thioamide:electrophile) .

Q. Q2. Which spectroscopic and chromatographic techniques are critical for confirming the structure of 4-(trifluoromethyl)-1,2-thiazole derivatives?

Methodological Answer:

  • Elemental analysis : Validates empirical formulas (e.g., C9H9FN4S for fluorobenzyl-thio-triazole derivatives) .
  • IR spectroscopy : Identifies functional groups (e.g., S–C stretching at 650–750 cm<sup>−1</sup>, C–F vibrations at 1100–1200 cm<sup>−1</sup>) .
  • HPLC : Confirms purity (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass spectrometry (HRMS) : Resolves molecular ions (e.g., [M+H]<sup>+</sup> for C10H7F3N2S at m/z 246.0252) .

Advanced Research Questions

Q. Q3. How can researchers optimize the synthesis of 4-(trifluoromethyl)-1,2-thiazoles for scalability while minimizing byproducts?

Methodological Answer:

  • Catalyst screening : Use Pd/Cu catalysts for cross-coupling reactions to reduce side products (e.g., Suzuki-Miyaura for aryl-trifluoromethyl linkages) .
  • Flow chemistry : Enhances reproducibility in multi-step syntheses (e.g., continuous thiadiazole-thiazole coupling) .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity products .
    Case Study : A 2022 study achieved 85% yield in scaled-up synthesis by replacing traditional reflux with microwave irradiation (150 W, 30 min) .

Q. Q4. What strategies resolve contradictions in reported pharmacological activities of 4-(trifluoromethyl)-1,2-thiazole derivatives?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Molecular docking : Compare binding affinities to target proteins (e.g., EGFR or COX-2) to explain activity variations. For example, fluorobenzyl substituents enhance lipophilicity and membrane penetration .
  • Toxicity profiling : Assess acute toxicity (LD50) in murine models to correlate structural features (e.g., thioether vs. sulfonamide linkers) with safety .

Q. Q5. How do substituent effects (e.g., fluorine, thiophene) influence the electronic and biological properties of 4-(trifluoromethyl)-1,2-thiazoles?

Methodological Answer:

  • Electron-withdrawing groups (e.g., CF3) : Increase metabolic stability and reduce π-electron density, enhancing antimicrobial activity .
  • Thiophene hybrids : Improve π-π stacking with DNA/proteins, as shown in anti-proliferative studies (IC50 = 2.1–8.7 µM against MCF-7 cells) .
  • Fluorine positioning : Para-fluorine on benzyl groups boosts bioavailability (logP = 2.5–3.0) compared to ortho isomers .

Q. Q6. What computational methods predict the reactivity of 4-(trifluoromethyl)-1,2-thiazoles in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Optimize transition states (B3LYP/6-31G*) to predict regioselectivity (e.g., C3 vs. C5 substitution) .
  • Hammett σ constants : Correlate substituent electronic effects with reaction rates (ρ = +1.2 for CF3-substituted thiazoles) .
  • MD simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction pathways .

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